Hydroxy-Epsilon-Sanshool

Content Navigation

- 1. General Information

- 2. Hydroxy-Epsilon-Sanshool (CAS 83883-10-7): A Key Bioactive Alkylamide for Sensory and Neurological Research

- 3. Procurement Alert: Why Analogs and Extracts Are Not Interchangeable with Hydroxy-Epsilon-Sanshool

- 4. Quantitative Evidence: Key Performance Metrics for Hydroxy-Epsilon-Sanshool

Crude Zanthoxylum extracts suffer from variable alkylamide content, causing unpredictable sensory and bioactivity results. Hydroxy-ε-Sanshool solves this as a purified TRPA1/TRPV1 agonist, ensuring reproducible paresthesia research, cosmeceutical formulation, and analytical standardization. • Consistent potency: specific activity on TRPA1/TRPV1, eliminating extract variability. • Defined purity: no interfering color or flavor contaminants. • Reliable supply: global shipping with detailed CoA.

CAS Number

Product Name

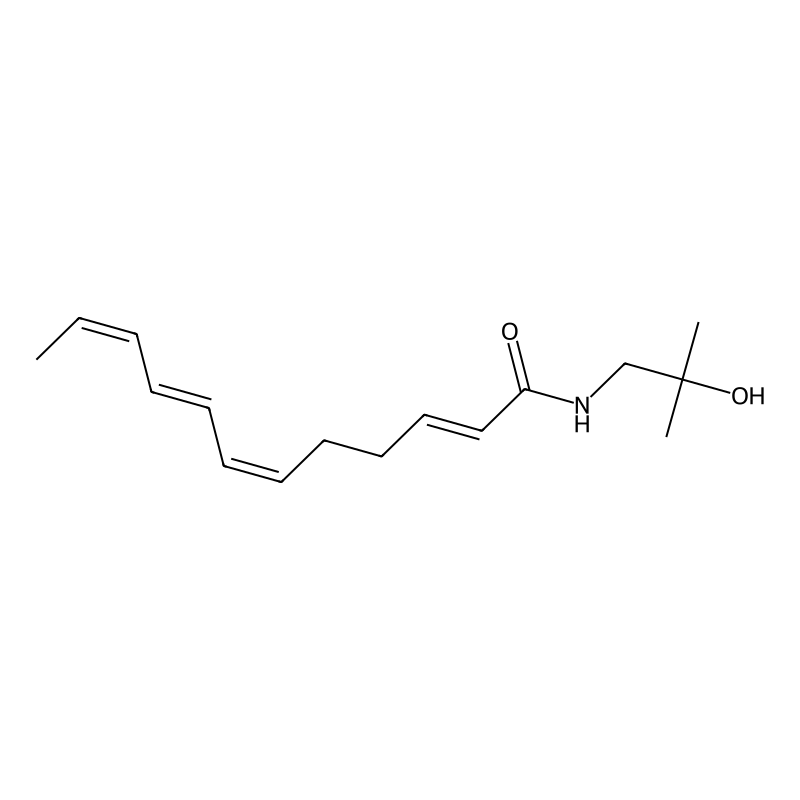

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Hydroxy-Epsilon-Sanshool is a naturally occurring alkylamide primarily isolated from plants of the *Zanthoxylum* genus, such as Sichuan pepper. It is one of several related 'sanshool' compounds responsible for the characteristic tingling and numbing sensation (paresthesia) associated with this spice. This bioactivity stems from its function as an agonist of specific sensory ion channels, including TRPA1 and TRPV1. As a purified compound, Hydroxy-Epsilon-Sanshool provides a consistent and reproducible tool for applications in sensory science, cosmetics, and neuropharmacological research, distinct from the variable composition of raw plant extracts.

References

- [1] Koo, J. Y., et al. Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons. European Journal of Neuroscience, 26(5), 1139-1147 (2007).

- [2] Cai L, Zhang J J, Wang Y, et al. Study on the difference of numbing substances in different Zanthoxylum germplasm resources. Journal of Sichuan Forestry Science and Technology, 46(5): 45−56 (2025).

- [3] Bautista, D. M., et al. The Plant-Derived Alkylamide, Hydroxy-Alpha-Sanshool, Induces Analgesia through Inhibition of Voltage-Gated Sodium Channels. Biophysical Journal, 102(3), 323a (2012).

- [4] Wikipedia contributors. Hydroxy-α-sanshool. Wikipedia, The Free Encyclopedia.

Substituting pure Hydroxy-Epsilon-Sanshool with crude *Zanthoxylum* extracts or other sanshool analogs is a critical process error. Crude extracts contain a highly variable mixture of alkylamides (e.g., hydroxy-alpha-sanshool, hydroxy-beta-sanshool) and volatile oils, with concentrations differing significantly based on plant origin, species, and harvest time. This variability leads to unpredictable sensory profiles and inconsistent bioactivity, compromising experimental reproducibility and product quality. Furthermore, closely related analogs like hydroxy-alpha-sanshool, while structurally similar, exhibit distinct sensory durations and potencies on key ion channel targets, making them functionally non-equivalent for targeted research and formulation.

References

- [1] Koo, J. Y., et al. Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons. European Journal of Neuroscience, 26(5), 1139-1147 (2007).

- [2] Yin, Y., et al. Dynamic Zanthoxylum pungency characteristics and their correlation with sanshool composition and chemical structure. Food Chemistry: X, 13, 100222 (2022).

- [3] Yang, Y., et al. Unveiling the flavor and quality variations in dried Zanthoxylum bungeanum maxim from China's diverse regions. Food Science & Nutrition, 12(1), 353-366 (2024).

- [4] Cai L, Zhang J J, Wang Y, et al. Study on the difference of numbing substances in different Zanthoxylum germplasm resources. Journal of Sichuan Forestry Science and Technology, 46(5): 45−56 (2025).

Defined Ion Channel Activity Profile for Reproducible Sensory Effects

Hydroxy-Epsilon-Sanshool (referred to in some literature as Hydroxy-alpha-sanshool) is a potent dual agonist of TRPA1 and TRPV1 channels, which are critical mediators of thermal and pungent sensations. In heterologous expression systems, it activates TRPV1 with an EC50 of 1.1 µM and TRPA1 with an EC50 of 69 µM. This specific activity profile contrasts with other pungent compounds and even other sanshools, providing a defined mechanism of action essential for targeted neurological studies where receptor specificity is paramount.

| Evidence Dimension | Ion Channel Activation (EC50) |

| Target Compound Data | TRPV1: 1.1 µM; TRPA1: 69 µM |

| Comparator Or Baseline | Capsaicin (a common TRPV1 agonist) has an EC50 of ~0.023 µM on rat TRPV1, making Hydroxy-Epsilon-Sanshool a significantly weaker but dually active agonist. |

| Quantified Difference | Potency on TRPV1 is approximately 48-fold lower than capsaicin, but it possesses additional strong activity at TRPA1 which capsaicin lacks. |

| Conditions | Agonist activity measured in HEK cells transfected with the respective human ion channels. |

This dual-receptor activity with defined potencies allows for the precise and reproducible stimulation of sensory pathways, a critical requirement for pharmacological research that cannot be achieved with variable plant extracts.

Superior Purity for Consistent Dose-Response Over Crude Extracts

Procuring purified Hydroxy-Epsilon-Sanshool (>95% HPLC) eliminates the significant compositional variance found in crude *Zanthoxylum* extracts. Studies show that the concentration of this specific compound, and its ratio to other sanshools, can vary by over 3-fold between different plant sources and geographical regions (e.g., 3.04 mg/g in one source vs. 11.34 mg/g in another for a related sanshool). This inherent variability in crude materials makes reproducible dose-response studies impossible, whereas a purified standard ensures consistent biological and sensory effects batch-to-batch.

| Evidence Dimension | Compound Concentration in Source Material |

| Target Compound Data | Guaranteed purity (e.g., ≥95% via HPLC), providing a known molar concentration. |

| Comparator Or Baseline | Crude *Zanthoxylum* extracts, with sanshool content varying from <3 mg/g to >11 mg/g depending on origin. |

| Quantified Difference | Eliminates up to a >300% variance in active principle concentration found in natural extracts. |

| Conditions | HPLC analysis of different geographical sources of dried *Zanthoxylum* bungeanum maxim. |

For any quantitative research or quality-controlled manufacturing, using the purified compound is the only way to ensure that observed effects are due to a known concentration of the active molecule, rather than batch artifacts from a crude mixture.

Improved Handling and Formulation via Enhanced Solubility

The presence of a hydroxyl group in Hydroxy-Epsilon-Sanshool enhances its polarity and solubility in common organic solvents used in laboratory and industrial settings, such as ethanol, methanol, and DMSO. This provides a significant handling and formulation advantage over non-hydroxylated analogs like alpha-sanshool, which are more lipophilic. Improved solubility facilitates the preparation of stock solutions and integration into aqueous or hydro-alcoholic formulations for cosmetic, oral care, or food applications, reducing the need for harsh co-solvents or complex emulsification systems.

| Evidence Dimension | Solubility Profile |

| Target Compound Data | Soluble in polar organic solvents like DMSO (2 mg/mL), ethanol, and methanol. |

| Comparator Or Baseline | Non-hydroxylated sanshools (e.g., alpha-sanshool), which possess lower polarity and are thus less soluble in hydro-alcoholic systems. |

| Quantified Difference | The hydroxyl group increases hydrogen bonding potential, leading to better compatibility with polar solvent systems compared to its non-hydroxylated parent structures. |

| Conditions | Standard laboratory solvent compatibility tests. |

Better solubility simplifies product development, reduces processing complexity, and expands the range of compatible formulation bases, directly impacting manufacturability and cost.

Reference Standard for Sensory and Neuropharmacology Research

Due to its defined purity and specific, quantified activity on TRPA1 and TRPV1 channels, this compound is the appropriate choice as a reference standard for studying the mechanisms of chemesthesis, paresthesia, and oral sensory perception. Unlike variable extracts, it allows for the elucidation of precise structure-activity relationships and cellular responses.

Formulation of High-Consistency Cosmeceuticals and Oral Care Products

The compound's characteristic tingling effect, combined with its improved solubility in formulation-friendly solvents, makes it a suitable active ingredient for cosmeceuticals (e.g., lip plumpers, scalp stimulants) and oral care products where a consistent, reproducible sensory experience is a critical quality attribute. Its high purity ensures the absence of unwanted color or flavor contaminants from crude plant materials.

Quality Control and Standardization of Botanical Products

As a primary analytical standard, Hydroxy-Epsilon-Sanshool is essential for the quality control of *Zanthoxylum*-based food products, supplements, and traditional medicines. It enables accurate quantification of this key bioactive via HPLC, ensuring that commercial products meet label claims and deliver consistent potency.

References

- [1] Koo, J. Y., et al. Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons. European Journal of Neuroscience, 26(5), 1139-1147 (2007).

- [2] Sugai, E., Morimitsu, Y., & Kubota, K. Quantitative analysis of sanshool compounds in Japanese pepper (Xanthoxylum piperitum DC.) and their pungent characteristics. Bioscience, Biotechnology, and Biochemistry, 69(10), 1958-1962 (2005).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Use Classification

Explore Compound Types